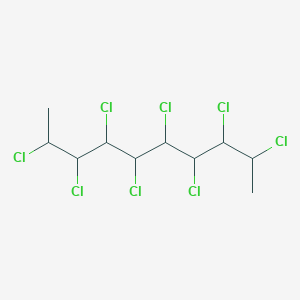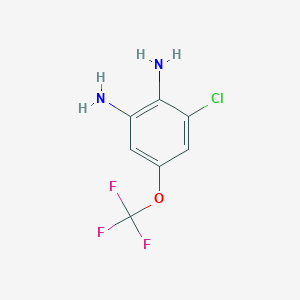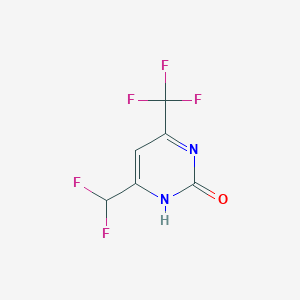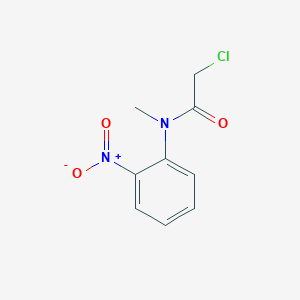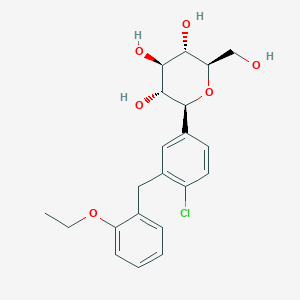
6alpha-Acetoxy-4-androstene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha-Acetoxy-4-androstene-3,17-dione is a synthetic steroidal compound derived from androstane It is structurally characterized by an acetoxy group at the 6alpha position and keto groups at the 3 and 17 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Acetoxy-4-androstene-3,17-dione typically involves the acetylation of 4-androstene-3,17-dione. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the 6alpha position .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial transformation of phytosterols. Engineered strains of Mycobacterium are employed to convert phytosterols into 4-androstene-3,17-dione, which is then acetylated to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6alpha-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 6alpha-acetoxy-4-androstene-3,17-diol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
6alpha-Acetoxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme activity.
Industry: The compound is utilized in the production of steroidal pharmaceuticals and as a precursor for other bioactive steroids
Mecanismo De Acción
The mechanism of action of 6alpha-Acetoxy-4-androstene-3,17-dione involves its conversion to active metabolites in the body. These metabolites interact with androgen and estrogen receptors, influencing various physiological processes. The compound acts as a prohormone, being converted to testosterone and estrone, which then exert their effects through binding to their respective receptors .
Comparación Con Compuestos Similares
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: Another steroidal compound with similar applications.
9alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity
Uniqueness: 6alpha-Acetoxy-4-androstene-3,17-dione is unique due to its specific acetoxy group at the 6alpha position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors compared to its non-acetylated counterparts .
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(6S,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18-,20+,21-/m0/s1 |
Clave InChI |
WGJULUODXUVWJZ-ZYVPZICASA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
SMILES canónico |
CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



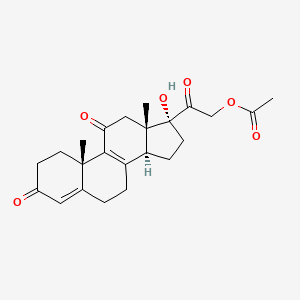
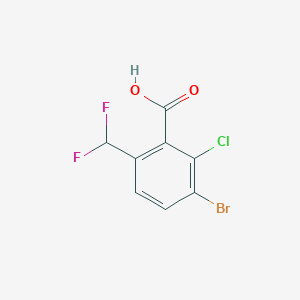
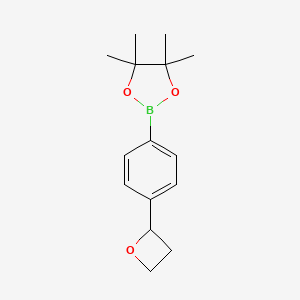
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
